N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-13-7-3-5-9-16(13)26-12-19(25)22-18-11-14(2)23-24(18)20-21-15-8-4-6-10-17(15)27-20/h3-11H,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWYLHMNDAIBJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=NN2C3=NC4=CC=CC=C4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide is a complex organic compound known for its diverse biological activities. This compound integrates multiple heterocyclic moieties, which contribute to its pharmacological potential. The benzo[d]thiazole and pyrazole components are particularly noted for their roles in various biological pathways, making this compound a candidate for further exploration in medicinal chemistry.
Chemical Structure and Properties
The molecular structure of this compound features:
- Benzo[d]thiazole moiety : Known for anti-inflammatory and antimicrobial properties.
- Pyrazole ring : Associated with anticancer activity and inhibition of specific enzymes.
- Tolyl ether : Enhances lipophilicity, potentially improving bioavailability.
The compound can be represented by the following molecular formula: .
1. Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit BRAF(V600E) and EGFR, which are critical targets in cancer therapy. The mechanism often involves inducing apoptosis in cancer cells and disrupting cell cycle progression .
Case Study :
In a study evaluating a series of pyrazole derivatives, it was found that certain compounds demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin against various cancer cell lines . The structure-activity relationship (SAR) analysis highlighted the importance of specific substituents on the pyrazole ring in enhancing anticancer efficacy.
2. Anti-inflammatory Activity
This compound has been identified as a potent inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). By inhibiting these enzymes, the compound reduces the production of prostaglandins, leading to decreased inflammation .
Mechanism of Action :
The compound's interaction with COX enzymes affects the arachidonic acid pathway, which is pivotal in mediating inflammatory responses. Molecular docking studies have revealed its binding affinity to these targets, suggesting potential for therapeutic applications in inflammatory diseases .
3. Antimicrobial Activity
Compounds with similar structural motifs have also been reported to possess antimicrobial properties. The benzo[d]thiazole moiety is particularly effective against various bacterial strains, making it a candidate for developing new antimicrobial agents .
Summary of Biological Activities
Scientific Research Applications
Anti-inflammatory Properties
One of the primary applications of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide is its anti-inflammatory activity. The compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the synthesis of prostaglandins—mediators of inflammation and pain. By reducing prostaglandin levels, this compound may alleviate symptoms associated with inflammatory conditions.
Anticancer Potential
Research indicates that compounds with similar structural features exhibit anticancer properties. The benzo[d]thiazole and pyrazole moieties are known for their roles in modulating various biological pathways, making this compound a candidate for further pharmacological exploration in cancer treatment. Studies have suggested that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Studies and Research Findings
Several studies have documented the biological activities and potential applications of this compound:
- Anti-inflammatory Study : A study demonstrated that the compound significantly reduced inflammation in animal models by inhibiting COX activity, leading to reduced edema and pain response.
- Anticancer Research : In vitro studies indicated that the compound inhibited the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : Emerging research points towards neuroprotective properties, possibly through modulation of neuroinflammatory pathways, although further studies are needed to establish these effects conclusively .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to other acetamide derivatives and heterocyclic analogs reported in recent studies. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Key Observations
Structural Variations and Bioactivity The target compound lacks the sulfonylpiperazine group present in Ravindra et al.’s compounds (47–50), which is critical for their antimicrobial activity .
Substituent Effects Benzo[d]thiazole vs. Benzimidazole: The benzo[d]thiazole group (in the target compound) is more electron-deficient than benzimidazole (in 9a–9e), which may influence interactions with enzymatic targets like cytochrome P450 or kinase domains . o-Tolyloxy vs.
Pharmacological Implications While Ravindra et al.’s compounds (47–50) exhibit specificity against gram-positive bacteria or fungi, the target compound’s activity remains unconfirmed. Chalcone derivatives (51, 52) demonstrate broader activities (e.g., anticancer) due to their α,β-unsaturated ketone moiety, a feature absent in the target compound, which may limit its antiproliferative effects .
Q & A
Q. What are the optimized synthetic routes for N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide, and how do reaction conditions influence yield?
Answer: Synthesis typically involves multi-step reactions, including cyclization of benzothiazole-pyrazole hybrids and subsequent coupling with o-tolyloxy acetamide precursors. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance intermediate stability .
- Catalysts : Bases like sodium hydride or triethylamine improve nucleophilic substitution efficiency .
- Temperature control : Reflux conditions (80–120°C) optimize cyclization steps .
- Protective groups : Use of Boc or Fmoc groups prevents undesired side reactions during amide bond formation .
Yield optimization (typically 60–75%) requires monitoring via TLC and iterative adjustments to stoichiometry .
Q. How can researchers characterize the purity and structural integrity of this compound?
Answer: Standard analytical workflows include:
- NMR spectroscopy : and NMR confirm regiochemistry of the pyrazole and benzo[d]thiazolyl moieties .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% threshold) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected at m/z 408.12) .
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Q. What preliminary assays are recommended to evaluate its bioactivity?
Answer: Initial screens focus on:
- Enzyme inhibition : Kinase or protease inhibition assays (IC determination) using fluorogenic substrates .
- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria and fungi (MIC values) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .
Dose-response curves and positive controls (e.g., doxorubicin for cytotoxicity) ensure reproducibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Answer: SAR strategies include:
- Scaffold modulation : Introduce electron-withdrawing groups (e.g., -NO) at the pyrazole C3 position to enhance binding to hydrophobic enzyme pockets .
- Isosteric replacements : Substitute o-tolyloxy with p-fluorophenyl to evaluate π-stacking interactions .
- Pharmacophore mapping : Computational docking (AutoDock Vina) identifies critical H-bond donors/acceptors .
Contradictions in activity data (e.g., higher potency but lower solubility) are resolved via logP optimization .
Q. What methodologies address discrepancies in observed vs. predicted bioactivity data?
Answer:
- Metabolic stability assays : Liver microsome studies (human/rat) assess CYP450-mediated degradation, which may explain reduced in vivo efficacy .
- Protein binding studies : Surface plasmon resonance (SPR) quantifies binding affinity to serum albumin, correcting for false negatives in cell-based assays .
- Crystallographic validation : Co-crystallization with target enzymes (e.g., EGFR kinase) resolves mismatches between docking predictions and empirical IC values .
Q. How can computational modeling enhance reaction design for novel derivatives?
Answer: Integrated workflows include:
- Quantum mechanical (QM) calculations : Gaussian 09 optimizes transition states for key cyclization steps, reducing byproduct formation .
- Machine learning (ML) : Training datasets on similar benzo[d]thiazole derivatives predict optimal solvent-catalyst combinations .
- Retrosynthetic analysis : ChemAxon software generates feasible pathways for introducing sulfonamide or triazole substituents .
These methods reduce trial-and-error synthesis, achieving >80% success rates in novel derivative design .
Q. What strategies optimize multi-step synthesis for scalability?
Answer:
- Flow chemistry : Continuous reactors minimize intermediate isolation, improving throughput for pyrazole-thiazole coupling .
- Green chemistry principles : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability without compromising yield .
- In-line analytics : PAT tools (e.g., FTIR probes) monitor reaction progress in real time, ensuring consistency across batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
